Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt
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Overview
Description
Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt is a chemical compound with the molecular formula C10H18NO2SB·C3H7OLi. It is a white to yellow solid that is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt typically involves the reaction of 5-Methyl-2-thiazoleboronic acid with diisopropyl boronate in the presence of lithium isopropoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various boronate esters, thiazole derivatives, and other related compounds .
Scientific Research Applications
Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronate esters and other boron-containing compounds.
Biology: The compound is used in biochemical assays and studies involving boron chemistry.
Mechanism of Action
The mechanism of action of Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt involves its interaction with specific molecular targets and pathways. The compound can act as a boron donor in chemical reactions, facilitating the formation of boronate esters and other boron-containing compounds. The lithium isopropoxide component can also participate in reactions, providing a source of lithium ions and isopropoxide groups .
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 5-Methyl-2-thiazoleboronate: Similar in structure but lacks the lithium isopropoxide component.
Lithium Isopropoxide: A related compound that provides lithium ions and isopropoxide groups but lacks the boronate component.
Uniqueness
Diisopropyl 5-Methyl-2-thiazoleboronate Lithium Isopropoxide Salt is unique due to its combination of boronate and lithium isopropoxide components. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .
Properties
IUPAC Name |
lithium;(5-methyl-1,3-thiazol-2-yl)-di(propan-2-yloxy)borane;propan-2-olate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BNO2S.C3H7O.Li/c1-7(2)13-11(14-8(3)4)10-12-6-9(5)15-10;1-3(2)4;/h6-8H,1-5H3;3H,1-2H3;/q;-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCBQPGJGMPRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].B(C1=NC=C(S1)C)(OC(C)C)OC(C)C.CC(C)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BLiNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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